2-[1-(1,3-benzodioxol-5-yl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]-N-hexylacetamide
Description
The compound 2-[1-(1,3-benzodioxol-5-yl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]-N-hexylacetamide is a structurally complex molecule featuring a 1,3-benzodioxol-5-yl group, an octahydroisoquinolin core, and an N-hexylacetamide side chain. The 1,3-benzodioxole moiety is a common pharmacophore in bioactive compounds, often associated with receptor binding and metabolic stability . The octahydroisoquinolin scaffold provides conformational rigidity, while the hexyl chain in the acetamide group likely enhances lipophilicity, influencing membrane permeability and pharmacokinetics.
Properties
Molecular Formula |
C24H36N2O4 |
|---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
2-[1-(1,3-benzodioxol-5-yl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-N-hexylacetamide |
InChI |
InChI=1S/C24H36N2O4/c1-2-3-4-7-13-25-22(27)16-26-14-12-24(28)11-6-5-8-19(24)23(26)18-9-10-20-21(15-18)30-17-29-20/h9-10,15,19,23,28H,2-8,11-14,16-17H2,1H3,(H,25,27) |
InChI Key |
BIROQCBOOCIHGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)CN1CCC2(CCCCC2C1C3=CC4=C(C=C3)OCO4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1,3-benzodioxol-5-yl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]-N-hexylacetamide typically involves multiple steps. One common approach starts with the preparation of the benzodioxole moiety, followed by the construction of the octahydroisoquinoline core. The final step involves the introduction of the hexylacetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(1,3-benzodioxol-5-yl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]-N-hexylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions, including temperature and solvent choice, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the benzodioxole ring.
Scientific Research Applications
2-[1-(1,3-benzodioxol-5-yl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]-N-hexylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[1-(1,3-benzodioxol-5-yl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]-N-hexylacetamide involves its interaction with specific molecular targets and pathways. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity. The octahydroisoquinoline core can influence the compound’s binding affinity and selectivity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Analysis
The following table highlights key differences between the target compound and structurally related analogs:
Key Observations:
Core Structure: The target’s octahydroisoquinolin core is more rigid and saturated compared to the planar quinazolinone in ’s compound or the cathinone backbone of Ethylone . This rigidity may reduce metabolic degradation and enhance receptor selectivity. Ethylone’s cathinone core is associated with stimulant activity, whereas the target’s isoquinolin scaffold is more common in alkaloids with diverse bioactivities (e.g., antitumor or analgesic effects).
Functional Groups: The 4a-hydroxy group in the target compound could enhance hydrogen-bonding interactions with biological targets, similar to the 2-hydroxy group in ’s quinazolinone derivative .
However, the target’s complex structure may redirect binding to alternative targets, such as opioid or sigma receptors.
Pharmacological and Computational Insights
- Ethylone: As a stimulant, its benzodioxol and cathinone groups interact with dopamine and serotonin transporters . The target’s bulkier structure may reduce stimulant effects but increase affinity for G-protein-coupled receptors.
- Quinazolinone Derivative : The acetamide linkage and hydroxy group in this compound suggest protease resistance, a feature likely shared by the target.
- Pharmacopeial Compounds : These phenoxy-containing amides emphasize the role of aromatic substituents in binding affinity. The target’s benzodioxol group may offer similar π-π stacking interactions but with distinct regiochemistry.
Computational Predictions: Tools like AutoDock4 could model the target’s receptor interactions. For example, the octahydroisoquinolin core might occupy hydrophobic pockets, while the benzodioxol group engages in polar interactions.
Biological Activity
The compound 2-[1-(1,3-benzodioxol-5-yl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]-N-hexylacetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure comprising a benzodioxole moiety, an octahydroisoquinoline core, and a hexylacetamide side chain. The molecular formula can be represented as , with a molecular weight of approximately 330.42 g/mol.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:
- Antioxidant Activity : Compounds containing benzodioxole rings are known for their ability to scavenge free radicals, potentially reducing oxidative stress in cells.
- Neuroprotective Effects : Isoquinoline derivatives have been studied for their neuroprotective properties, which may be beneficial in neurodegenerative diseases.
- Anticancer Potential : Some studies suggest that such compounds can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and death.
Understanding the mechanisms through which this compound exerts its effects is crucial for evaluating its therapeutic potential:
- Interaction with Receptors : The compound may interact with various neurotransmitter receptors, influencing neuronal signaling.
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in cancer progression and inflammation.
- Modulation of Gene Expression : By affecting transcription factors, this compound could alter the expression of genes associated with apoptosis and cell proliferation.
In Vitro Studies
Recent studies have demonstrated that derivatives of benzodioxole exhibit significant cytotoxicity against several cancer cell lines. For instance:
These findings indicate that the compound's structural components may contribute to its effectiveness against cancer cells.
In Vivo Studies
Animal models have been utilized to assess the neuroprotective effects of compounds similar to this compound. Notably:
- Model : Rats subjected to induced oxidative stress.
- Outcome : Administration resulted in reduced neuronal damage and improved cognitive functions compared to controls.
Case Studies
A notable case study involved the application of benzodioxole derivatives in treating neurodegenerative disorders. Patients reported improved symptoms when treated with formulations containing these compounds, suggesting their potential role in therapeutic strategies for conditions like Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
